1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine

Beschreibung

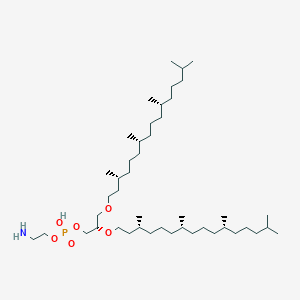

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) is a synthetic archaeal lipid analog characterized by its unique structure:

- Core structure: A glycerol backbone with ether-linked branched phytanyl chains (C20 isoprenoid chains) at the sn-1 and sn-2 positions.

- Headgroup: A small, electrically neutral phosphoethanolamine group at the sn-3 position .

DoPhPE is widely used to model archaeal membranes, particularly in extremophiles like methanogens and Thermococcus barophilus, due to its resemblance to natural archaeal monopolar lipids. Its synthetic purity and commercial availability (Avanti Polar Lipids Inc.) make it a preferred choice for studying membrane stability, permeability, and adaptation to extreme conditions (e.g., high temperature, pressure) .

Eigenschaften

IUPAC Name |

2-aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H94NO6P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-32-49-35-45(36-52-53(47,48)51-34-31-46)50-33-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-45H,11-36,46H2,1-10H3,(H,47,48)/t39-,40-,41-,42-,43-,44-,45+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCISYUZWCSTBCY-FQWNWDHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCN)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OCCN)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H94NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine typically involves the following steps:

Preparation of Phytanyl Chains: The phytanyl chains are synthesized from phytol through a series of reduction and hydrogenation reactions.

Formation of Glycerophosphoethanolamine Backbone: The glycerophosphoethanolamine backbone is prepared by reacting glycerol with phosphoric acid and ethanolamine.

Coupling Reaction: The phytanyl chains are then attached to the glycerophosphoethanolamine backbone through ether bonds using a phosphoramidite-based coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

Bulk Preparation of Phytanyl Chains: Large quantities of phytol are processed to produce phytanyl chains.

Automated Coupling Reactions: Automated systems are used to couple the phytanyl chains to the glycerophosphoethanolamine backbone efficiently.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

Oxidation: The phytanyl chains can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert any oxidized forms back to the original phytanyl chains.

Substitution: The ethanolamine moiety can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products

The major products formed from these reactions include:

Oxidized Phytanyl Chains: Alcohols and ketones derived from the oxidation of phytanyl chains.

Reduced Forms: The original phytanyl chains regenerated through reduction.

Substituted Derivatives: Compounds with modified ethanolamine moieties.

Wissenschaftliche Forschungsanwendungen

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) is a synthetic archaeal lipid that is used to create archaeal membrane bilayer analogs . Because archaea harboring this membrane ultrastructure have low growth yield, synthetic analogs are used, but the difference in stereochemistry should not influence the physicochemical behavior of the synthetic membrane .

Scientific Research Applications

- Membrane studies Synthetic DoPhPE, in combination with 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC), is used to replicate the bilayer structure of Thermococcus barophilus membranes . The combination of DoPhPC and DoPhPE in a 9:1 molar ratio has been used to study the effect of hydrostatic pressure on membranes .

- Impact of squalane on permeability and fluidity The impact of squalane on the permeability and fluidity of an archaeal lipid bilayer mimic composed of this compound has been studied . Squalane, a non-polar polyisoprenoid, resides inside the bilayer midplane, extends its stability domain, reduces its permeability to protons, and increases that of water, while also inducing a negative curvature in the membrane, allowing the transition to novel non-lamellar phases .

- Model membranes for drug and chemical interactions Tethered bilayer lipid membranes (tBLM) composed of this compound can be formed on an electrolessly deposited gold film . This approach can be extended to form functional biomimetic interfaces on a wide range of inexpensive materials and has potential applications including high-throughput screening of drugs and chemicals that interact with cell membranes .

- Lipid nanoparticles for targeted delivery Lipid nanoparticles are used to deliver biologically active fatty acids and monoglycerides to treat phospholipid membrane-related medical diseases . Nanostructured assemblies encapsulate fatty acids and monoglycerides to increase potency and dilution stability via supramolecular organization .

Wirkmechanismus

The mechanism of action of 1,2-di-o-phytanyl-sn-glycero-3-phosphoethanolamine involves its integration into lipid bilayers, where it imparts stability and resistance to extreme conditions. The phytanyl chains provide fluidity and flexibility, while the glycerophosphoethanolamine backbone ensures proper membrane structuring. This compound interacts with various proteins and other membrane components, influencing membrane dynamics and functionality .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,2-di-O-phytanyl-sn-glycero-3-phosphocholine (DoPhPC)

- Structural similarity : Shares the same phytanyl ether-linked glycerol backbone as DoPhPE.

- Key difference: Substitution of the phosphoethanolamine headgroup with a bulkier phosphocholine group.

- Functional implications: Membrane fluidity: DoPhPC increases membrane hydration and lateral mobility due to its larger, zwitterionic headgroup, whereas DoPhPE forms tighter, less hydrated bilayers . Permeability: Membranes with DoPhPC exhibit higher permeability to water and protons compared to DoPhPE-dominated systems, which are more rigid and less permeable . Biological prevalence: Phosphocholine headgroups are rare in archaea, whereas phosphoethanolamine variants like DoPhPE are common in methanogens .

Data Table 1: DoPhPE vs. DoPhPC

| Parameter | DoPhPE | DoPhPC |

|---|---|---|

| Headgroup | Phosphoethanolamine (neutral) | Phosphocholine (zwitterionic) |

| Hydration | Low | High |

| Permeability | Low (stable under HHP*) | Moderate |

| Natural occurrence | Methanogens, Archaeoglobales | Rare in archaea |

Conventional Phosphoethanolamine Lipids (e.g., DOPE)

- Example: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

- Structural contrast :

- Functional contrast: DOPE is prone to forming non-lamellar phases (e.g., hexagonal HII) under stress, whereas DoPhPE maintains bilayer integrity even at high temperatures (>80°C) . DoPhPE’s ether bonds and branched chains confer resistance to oxidative degradation, unlike ester-linked DOPE .

Data Table 2: DoPhPE vs. DOPE

| Parameter | DoPhPE | DOPE |

|---|---|---|

| Chain linkage | Ether | Ester |

| Chain structure | Branched phytanyl (C20) | Straight oleoyl (C18:1) |

| Phase stability | Bilayer at extreme conditions | Prone to HII phase formation |

| Oxidative stability | High | Moderate |

Other Archaeal Lipid Analogs

- 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE): Straight palmitoyl (C16:0) chains with ester linkages. Lacks the extremophile-adaptive properties of DoPhPE, such as pressure resistance .

- 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE): Trans-unsaturated elaidoyl chains reduce packing efficiency, increasing membrane fluidity. DoPhPE’s saturated phytanyl chains enable dense packing and low permeability .

Membrane Adaptations to Extreme Conditions

- DoPhPE-based membranes mixed with squalane (5 mol%) exhibit enhanced rigidity under high hydrostatic pressure (HHP), mimicking deep-sea archaeal adaptations. Neutron spin echo spectroscopy (NSE) confirmed reduced bending fluctuations in DoPhPE/squalane systems compared to DoPhPC .

- DoPhPE’s small headgroup and phytanyl chains minimize water penetration, making it ideal for low-hydration environments (e.g., high salinity or desiccation) .

Drug Delivery Systems

- DoPhPE’s stability and low permeability are leveraged in archaeosomes (synthetic liposomes). Unlike conventional liposomes (e.g., DOPE-based), DoPhPE archaeosomes retain encapsulated drugs longer under physiological stress .

Biologische Aktivität

1,2-di-O-phytanyl-sn-glycero-3-phosphoethanolamine (DoPhPE) is a synthetic phospholipid that has garnered attention for its unique biological properties and applications in membrane biology and drug delivery systems. This article provides a comprehensive overview of the biological activity of DoPhPE, including its role in lipid nanoparticles (LNPs), membrane permeability, and its potential therapeutic applications.

Overview of DoPhPE

DoPhPE is characterized by its ether-linked phytanyl chains, which contribute to its stability and functionality in extreme environments. This compound is part of a class of archaeal lipids that mimic the properties of natural membranes found in extremophiles. Its unique structure allows it to maintain membrane integrity under high temperature and pressure conditions, making it an interesting candidate for various biotechnological applications.

Lipid Nanoparticles (LNPs)

DoPhPE has been studied extensively in the context of LNPs, which are crucial for the delivery of nucleic acids such as mRNA. Research indicates that phospholipids containing phosphoethanolamine head groups enhance endosomal escape due to their fusogenic properties. In comparative studies, LNPs formulated with DoPhPE demonstrated significantly improved mRNA delivery efficiency compared to other phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) .

Key Findings:

- Enhanced Endosomal Escape: LNPs with DoPhPE showed superior endosomal escape capabilities, leading to increased transfection efficiency.

- Organ Tropism Modulation: The choice of phospholipid influences the organ targeting of LNPs; negatively charged phospholipids like DoPhPE can shift delivery from liver to spleen .

Membrane Properties

DoPhPE's ability to modulate membrane properties has been investigated through various studies focusing on permeability and fluidity. The compound's unique structure allows it to form stable bilayers that are less permeable to small molecules compared to traditional phospholipids. This property is particularly relevant for applications in drug delivery where controlled permeability is desired.

Permeability Studies

Recent studies have demonstrated that vesicles composed of DoPhPE exhibit distinct permeability characteristics when compared to other lipid types. For instance, vesicles made from DoPhPE showed lower permeability to certain metabolites than those made from bacterial diester lipids .

Table 1: Permeability Comparison of Different Lipid Vesicles

| Lipid Type | Permeability Coefficient | Notable Metabolites |

|---|---|---|

| Archaeal 4ME diether G1PC | Higher | Glycine, Alanine |

| Bacterial diester G3PE-PG-CA | Lower | Glyceraldehyde, Ribose |

| This compound (DoPhPE) | Moderate | Aspartic Acid |

Therapeutic Applications

The unique properties of DoPhPE have led to its exploration in therapeutic contexts. For example, its application in mRNA vaccine delivery systems has shown promise in enhancing vaccine efficacy by improving cellular uptake and expression levels of target proteins .

Case Study: mRNA Vaccine Delivery

Q & A

Q. What are the structural characteristics of DoPhPE that make it critical for archaeal membrane studies?

DoPhPE is an ether-linked phospholipid with phytanyl (C20 isoprenoid) chains, distinguishing it from ester-linked bacterial/eukaryotic lipids. Its sn-glycerol-3-phosphate backbone and methyl branches confer exceptional thermal stability and resistance to hydrolysis, enabling Archaea to thrive in extreme environments. Neutron diffraction studies show that DoPhPE forms bilayers with a lamellar spacing of ~55–60 Å under physiological conditions, and its phase behavior (e.g., hexagonal vs. lamellar transitions) is pH- and temperature-dependent .

Methodological Note : To verify structural integrity, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) for chain linkage confirmation. Purity (>99%) is critical for reproducible bilayer formation, as impurities disrupt membrane organization .

Q. How is DoPhPE typically handled in laboratory settings to maintain stability?

DoPhPE is hygroscopic and sensitive to oxidation. Store lyophilized powder at -20°C under inert gas (e.g., argon). For bilayer preparation:

Dissolve in chloroform:methanol (2:1 v/v) to prevent degradation.

Dry under high vacuum to remove solvents.

Hydrate with deuterated water or buffer for neutron diffraction studies.

Avoid repeated freeze-thaw cycles, which induce phase separation .

Advanced Research Questions

Q. What experimental approaches resolve the phase behavior of DoPhPE in archaeal membrane models?

Neutron diffraction and small-angle X-ray scattering (SAXS) are primary methods:

- Temperature-dependent studies : Measure lamellar spacing (d-spacing) changes from 298–358 K to mimic extremophile habitats. DoPhPE bilayers exhibit reduced d-spacing (~5 Å decrease) at higher temperatures due to chain ordering .

- Hydration gradients : Vapor pressure-controlled chambers adjust humidity to study water penetration into bilayer headgroups. DoPhPE retains stability at ≤30% relative humidity, unlike ester-linked lipids .

Data Contradiction Alert : Some studies report hexagonal phase formation at acidic pH, while others observe stable bilayers. Resolve by cross-validating with cryo-electron microscopy (cryo-EM) to confirm phase geometry .

Q. How do apolar additives like squalane modulate DoPhPE membrane dynamics?

Squalane (a C30 isoprenoid) induces lipid phase separation in DoPhPE-containing membranes:

- At 5 mol% squalane, neutron diffraction reveals squalane localization near the bilayer midplane, increasing membrane thickness by ~8 Å.

- Above 10 mol%, disordered domains form, reducing lateral lipid packing and enhancing permeability. This mimics archaeal membrane adaptation to osmotic stress .

Methodological Tip : Use deuterated squalane for contrast matching in neutron experiments. Monitor phase transitions via differential scanning calorimetry (DSC) to correlate thermal profiles with structural data .

Q. Why is DoPhPE commonly mixed with DoPhPC in a 1:9 molar ratio for membrane studies?

The 9:1 DoPhPC:DoPhPE ratio approximates native archaeal membrane composition. DoPhPC (phosphocholine headgroup) enhances bilayer stability via electrostatic interactions, while DoPhPE (ethanolamine headgroup) introduces curvature stress, facilitating fusion processes. This ratio optimizes lamellar order while retaining functional flexibility, critical for DNA transfection and protein reconstitution studies .

Q. What are the challenges in synthesizing DoPhPE, and how are they addressed?

DoPhPE synthesis involves ether-bond formation between sn-glycerol-3-phosphate and phytanyl chains, which is less straightforward than esterification. Key steps:

Enzymatic catalysis : Use phospholipase D to transphosphatidylate phosphatidylcholine precursors.

Chemical synthesis : Employ Mitsunobu reactions or etherification with phytanyl bromides.

Challenges include low yields (<50%) and side products. Purification via reverse-phase HPLC with evaporative light scattering detection (ELSD) ensures >99% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.